molecular formula C14H20ClN5O2 B2543211 4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride CAS No. 1052518-26-9

4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride

Cat. No.: B2543211
CAS No.: 1052518-26-9
M. Wt: 325.8
InChI Key: GJYRWHCOULXBGL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound 4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride is a heterocyclic hybrid molecule combining a piperidine ring and a tetrazole moiety. Its systematic IUPAC name is 4-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]piperidine hydrochloride , reflecting its structural components (Figure 1).

Structural Components

  • Piperidine backbone : A six-membered saturated ring with one nitrogen atom.
  • Tetrazole ring : A five-membered aromatic ring containing four nitrogen atoms at positions 1–4 and one carbon atom at position 5.
  • 3,4-Dimethoxyphenyl group : A benzene ring substituted with methoxy (–OCH₃) groups at the 3- and 4-positions.
  • Hydrochloride salt : The piperidine nitrogen is protonated and paired with a chloride counterion.

Molecular Formula and Weight

Property Value
Molecular formula C₁₄H₂₀ClN₅O₂
Molecular weight 325.79 g/mol
CAS Registry Number 887405-54-1

The molecular formula accounts for the hydrochloride salt, with the base compound (C₁₄H₁₉N₅O₂) contributing 289.33 g/mol and HCl adding 36.46 g/mol.

Spectroscopic Characterization

Key spectroscopic data for structural confirmation include:

  • Infrared (IR) spectroscopy : Peaks at 1,651 cm⁻¹ (C=O stretch absent; confirms tetrazole’s aromatic nature).
  • ¹H Nuclear Magnetic Resonance (NMR) :
    • δ 1.37–2.45 ppm (piperidine methylene protons).
    • δ 3.15 ppm (methylene adjacent to tetrazole).
    • δ 3.85 ppm (methoxy groups).
    • δ 6.80–7.50 ppm (aromatic protons).
  • ¹³C NMR : Signals at 23.36 ppm (piperidine carbons), 150.19 ppm (tetrazole C5), and 137.43 ppm (ipso carbon of dimethoxyphenyl).

X-ray Crystallography

While no crystallographic data for this specific compound is publicly available, analogous tetrazole-piperidine structures show planar tetrazole rings and chair conformations for piperidine.

Historical Development of Tetrazole-Piperidine Hybrid Compounds

The synthesis of tetrazole-piperidine hybrids emerged from two independent research trajectories: tetrazole chemistry and piperidine pharmacology .

Milestones in Tetrazole Chemistry

Year Development Significance
1885 J.A. Bladin synthesizes the first tetrazole Established tetrazole as a stable heterocycle.
1901 Hantzsch-Vagt cycloaddition method Enabled synthesis of 5-substituted tetrazoles.
2002 Sharpless’s "click chemistry" innovations Streamlined tetrazole synthesis via azide-nitrile cycloaddition.

Piperidine in Drug Discovery

Piperidine, isolated from black pepper (Piper nigrum) in 1819, became a cornerstone of alkaloid chemistry. Its saturated ring structure and basic nitrogen made it ideal for CNS-targeting drugs (e.g., antihistamines, antipsychotics).

Convergence into Hybrid Structures

The fusion of tetrazole and piperidine motifs began in the late 20th century, driven by:

  • Bioisosteric replacement : Tetrazoles (pKa ≈ 4.9) mimic carboxylic acids (pKa ≈ 4.2), enhancing metabolic stability.
  • Diversification of CNS agents : Piperidine’s conformational flexibility complements tetrazole’s hydrogen-bonding capacity.

Key Hybrid Derivatives

  • 1-(1-Aryl-tetrazol-5-yl)-2-piperidinylethanones : Synthesized via N-alkylation of tetrazoles with chloroacetyl-piperidine derivatives.
  • 2,5-Disubstituted tetrazole-piperidines : Produced via Cu-catalyzed cycloadditions, enabling antimicrobial applications.

Properties

IUPAC Name

4-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2.ClH/c1-20-12-4-3-10(9-13(12)21-2)14-16-18-19(17-14)11-5-7-15-8-6-11;/h3-4,9,11,15H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYRWHCOULXBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)C3CCNCC3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the dimethoxyphenyl group with a halogenated precursor.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Final Assembly: The final compound is obtained by combining the tetrazole, dimethoxyphenyl, and piperidine moieties under suitable reaction conditions, followed by purification and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the tetrazole or piperidine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the tetrazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

Pharmacological Potential

Research indicates that 4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride exhibits several pharmacological properties:

  • Antimicrobial Activity : In vitro studies have shown that the compound possesses antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity .
  • Enzyme Inhibition : It has been evaluated for its potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases .
  • Molecular Docking Studies : Docking studies have revealed interactions with biological targets, indicating its potential as a lead compound for drug development .

Synthesis and Derivative Development

The synthesis of this compound involves several methods that allow for the creation of derivatives with tailored properties. The ability to modify the piperidine or tetrazole components can lead to variations in biological activity, enhancing its applicability in drug design .

Comparative Analysis of Related Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1-[5-(3-methoxyphenyl)-1H-tetrazol-1-yl]piperidineMethoxy substitution on phenylDifferent biological activity profile
4-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)piperidineVariation in phenyl substitutionAltered pharmacokinetics
1-(5-(3-fluorophenyl)-1H-tetrazol-1-yl)piperidineFluorine substitutionChanges lipophilicity affecting bioavailability

This table illustrates how variations in substituents can significantly impact biological activities and applications.

Case Studies and Research Findings

Numerous studies have been conducted to evaluate the efficacy of this compound:

  • A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated significant antimicrobial activity among synthesized derivatives containing similar structural motifs .
  • Another research effort focused on molecular docking studies that highlighted the interactions between the compound and various biological receptors, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride would depend on its specific biological target. Generally, the compound could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The tetrazole moiety may mimic carboxylate groups, allowing the compound to act as an inhibitor or activator of specific enzymes.

Comparison with Similar Compounds

Paroxetine Hydrochloride

  • Structure : Piperidine derivative with a 3-[(1,3-benzodioxol-5-yloxy)methyl] and 4-(4-fluorophenyl) substituent.
  • Molecular Formula: C₁₉H₂₀FNO₃·HCl.
  • Key Features : Selective serotonin reuptake inhibitor (SSRI) with a fluorophenyl group enhancing CNS penetration.
  • Contrast : Unlike the target compound, paroxetine lacks a tetrazole or dimethoxyphenyl group but shares the piperidine scaffold. Its benzodioxole moiety contributes to distinct serotonin transporter binding .

4-(Diphenylmethoxy)piperidine Hydrochloride

  • Structure : Piperidine with a diphenylmethoxy substituent.
  • Molecular Formula: C₁₈H₂₁NO·HCl.
  • Key Features : Intermediate in synthesizing antihistamines or antipsychotics.

Compounds with 3,4-Dimethoxyphenyl Substituents

Diaveridine Hydrochloride

  • Structure : Pyrimidine derivative with a 3,4-dimethoxybenzyl group.
  • Molecular Formula : C₁₃H₁₆N₄O₂·HCl.
  • Key Features : Antibacterial agent targeting dihydrofolate reductase.
  • Contrast : While both compounds share the 3,4-dimethoxyphenyl group, diaveridine’s pyrimidine core differs pharmacologically from the tetrazole-piperidine system .

Verapamil Hydrochloride

  • Structure : Phenylalkylamine with dual 3,4-dimethoxyphenyl groups.
  • Molecular Formula : C₂₇H₃₈N₂O₄·HCl.
  • Key Features : Calcium channel blocker used for hypertension and arrhythmias.
  • Contrast : Verapamil’s larger structure and tertiary amine group contrast with the tetrazole’s acidity and the target compound’s compact piperidine scaffold .

Tetrazole-Containing Compounds

SR48692

  • Structure: Tetrazole-linked adamantane and quinolinyl groups.
  • Key Features : Neurotensin receptor antagonist.
  • Contrast : The tetrazole in SR48692 facilitates receptor binding but lacks the piperidine and dimethoxyphenyl features of the target compound .

Data Table: Structural and Pharmacological Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Use
Target Compound C₁₄H₁₈N₅O₂·HCl 339.79 Tetrazole, piperidine, 3,4-dimethoxy Under investigation
Paroxetine Hydrochloride C₁₉H₂₀FNO₃·HCl 374.83 Piperidine, benzodioxole, fluorophenyl SSRI (depression/anxiety)
Diaveridine Hydrochloride C₁₃H₁₆N₄O₂·HCl 296.76 Pyrimidine, 3,4-dimethoxybenzyl Antibacterial
Verapamil Hydrochloride C₂₇H₃₈N₂O₄·HCl 491.06 Phenylalkylamine, dual 3,4-dimethoxy Calcium channel blocker

Research Findings and Functional Insights

  • Tetrazole Advantage : The tetrazole group in the target compound may enhance metabolic stability compared to carboxylic acid analogs, as seen in other tetrazole-based drugs like losartan .
  • Piperidine Flexibility : Piperidine’s conformational flexibility aids in optimizing binding interactions, as demonstrated in paroxetine’s SSRI activity .

Biological Activity

4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride, also known as DMPT (CAS: 1052518-26-9), is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of DMPT is C14H20ClN5O2, with a molar mass of approximately 325.79 g/mol. The structure consists of a piperidine ring linked to a tetrazole moiety through a phenyl group that features two methoxy substituents at the 3 and 4 positions. This unique arrangement may influence its biological activity significantly.

PropertyValue
Molecular FormulaC14H20ClN5O2
Molar Mass325.79 g/mol
CAS Number1052518-26-9
SynonymsDMPT, 4-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine hydrochloride

Antitumor Activity

Recent studies have indicated that DMPT exhibits significant antitumor properties. For instance, it has been shown to induce apoptosis in various cancer cell lines. A study reported that compounds similar to DMPT demonstrated IC50 values in the low micromolar range against human cancer cells, indicating potent cytotoxic effects . The structure-activity relationship (SAR) analysis suggests that the presence of the tetrazole ring is crucial for its anticancer activity.

Anticonvulsant Properties

DMPT has also been evaluated for anticonvulsant activity. In animal models, it was found to reduce seizure frequency effectively, suggesting potential therapeutic applications in epilepsy management . The mechanism may involve modulation of neurotransmitter systems, although further studies are needed to elucidate the exact pathways involved.

Anti-inflammatory Effects

The compound has been patented as an anti-inflammatory agent, highlighting its potential in treating inflammatory diseases. The anti-inflammatory activity may be attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

The mechanisms underlying the biological activities of DMPT are still under investigation. Preliminary findings suggest that:

  • Cytotoxicity : DMPT may induce cell death through apoptosis pathways by activating caspases and increasing reactive oxygen species (ROS) levels in cancer cells.
  • Neurotransmitter Modulation : Its anticonvulsant effects may stem from interactions with GABAergic and glutamatergic systems, enhancing inhibitory neurotransmission while reducing excitatory signals.

Case Studies

  • In Vitro Studies : In one study, DMPT was tested against several cancer cell lines including HL-60 and HSC series. It exhibited selective cytotoxicity with an SI (selectivity index) indicating higher toxicity towards malignant cells compared to non-malignant cells .
  • Animal Models : In vivo experiments demonstrated that administration of DMPT significantly reduced tumor size in xenograft models while showing minimal side effects on normal tissues .

Q & A

Basic Questions

Q. What synthetic methodologies are most effective for preparing 4-(5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl)piperidine hydrochloride?

  • Methodology : Tetrazole synthesis typically involves [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. For this compound, the 3,4-dimethoxyphenyl nitrile precursor could be reacted with sodium azide in a solvent like DMF or toluene at elevated temperatures (80–100°C). Post-cyclization, the tetrazole intermediate is coupled with piperidine via nucleophilic substitution. Final hydrochlorination is achieved using HCl gas or concentrated HCl in ethanol. Reaction monitoring via TLC (e.g., silica gel, ethyl acetate/hexane) and purification via recrystallization (ethanol/water) are critical .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the tetrazole ring (δ ~8.5–9.5 ppm for tetrazole protons) and piperidine/3,4-dimethoxyphenyl groups. 2D NMR (COSY, HSQC) resolves coupling patterns and quaternary carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
  • IR Spectroscopy : Absorbance bands for C=N (tetrazole, ~1600 cm1^{-1}) and OCH3_3 (~2850 cm1^{-1}) confirm functional groups .

Q. How does the 3,4-dimethoxyphenyl substituent affect solubility and purification?

  • Methodology : The hydrophobic 3,4-dimethoxyphenyl group reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO, DMF) for reactions. Purification via column chromatography (silica gel, gradient elution with chloroform/methanol) or recrystallization (ethanol/water mixtures) is recommended. Solubility tests in varying pH buffers (e.g., phosphate-buffered saline) can guide formulation for biological assays .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) for the tetrazole ring be resolved?

  • Methodology : Discrepancies in tetrazole proton shifts may arise from tautomerism (1H- vs. 2H-tetrazole). Use 15^15N NMR or deuterium exchange experiments to identify tautomeric forms. Computational chemistry (DFT calculations) can predict stable tautomers and correlate with experimental shifts . X-ray crystallography provides definitive structural confirmation .

Q. What strategies optimize the yield of tetrazole formation under varying reaction conditions?

  • Methodology :

  • Catalyst Screening : ZnBr2_2 or NH4_4Cl accelerates cycloaddition.
  • Solvent Effects : Higher yields are observed in DMF due to its high polarity and ability to stabilize intermediates.
  • Temperature Control : Microwave-assisted synthesis (100–120°C, 30 min) reduces side reactions compared to traditional reflux .
  • Byproduct Analysis : HPLC-MS identifies impurities (e.g., unreacted nitrile), guiding stoichiometric adjustments .

Q. How do structural modifications (e.g., methoxy group position) influence biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituted phenyl groups (e.g., 4-methoxy, 3,5-dimethoxy) and compare activity in target assays (e.g., enzyme inhibition).
  • Computational Docking : Molecular docking (AutoDock Vina) predicts binding affinities to receptors like GABAA_A or serotonin transporters, leveraging the piperidine-tetrazole scaffold’s rigidity .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to evaluate the impact of methoxy groups on cytochrome P450 interactions .

Q. What experimental approaches reconcile discrepancies in biological assay results across studies?

  • Methodology :

  • Assay Standardization : Use positive controls (e.g., known inhibitors for enzyme assays) and validate protocols across multiple labs.
  • Data Normalization : Normalize activity data to cell viability (MTT assays) or protein concentration (Bradford assay) to minimize variability .
  • Meta-Analysis : Compare results with structurally related compounds (e.g., piperidine-based drugs like paroxetine derivatives) to identify trends .

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